1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
CAS No.: 136742-83-1
Cat. No.: VC21217684
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136742-83-1 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 1H-pyrido[2,3-b][1,4]oxazin-2-one |
| Standard InChI | InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) |
| Standard InChI Key | ORNSLMJWQDGQFF-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(O1)N=CC=C2 |
| Canonical SMILES | C1C(=O)NC2=C(O1)N=CC=C2 |
Introduction
Chemical Identity and Structural Properties
1H-Pyrido[2,3-b] oxazin-2(3H)-one is characterized by its unique heterocyclic structure that features a fused pyridine and oxazine ring system with a lactam functional group. The compound's chemical identity is well-established through various analytical methods and standardized identifiers used in chemical databases and research literature.
Basic Chemical Information
The compound 1H-Pyrido[2,3-b] oxazin-2(3H)-one has been thoroughly characterized with the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 136742-83-1 |
| Molecular Formula | C₇H₅N₂O₂ |
| Molecular Weight | 151.13 g/mol |
| Exact Mass | 149.0351 |
| Storage Temperature | 2-8°C |
1H-Pyrido[2,3-b] oxazin-2(3H)-one contains a bicyclic structure with a pyridine ring fused to an oxazine ring and features a lactam functional group at the 2-position . This structural arrangement contributes to its chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry research.
Structural Comparison with Related Compounds
The parent compound can be compared with its derivatives and related structures to understand its position within this chemical family:
The structural differences between these compounds, particularly the presence of bromine substitutions at various positions, significantly influence their physical properties and biological activities . The 6-Bromo and 7-Bromo derivatives maintain the core structure of the parent compound but offer modified electronic and steric properties that can be advantageous for specific applications.
Physical and Chemical Properties
The physical and chemical properties of 1H-Pyrido[2,3-b] oxazin-2(3H)-one determine its behavior in different environments and its potential applications in research and pharmaceutical development.
Physical Properties
Based on available data, the physical properties of 1H-Pyrido[2,3-b] oxazin-2(3H)-one include:
The compound's moderate lipophilicity (as indicated by LogP values) suggests a balance between hydrophilic and lipophilic properties, which can be beneficial for membrane permeability in biological systems . This characteristic is particularly important for potential drug development applications.
Chemical Reactivity
1H-Pyrido[2,3-b] oxazin-2(3H)-one can participate in various chemical reactions, particularly at reactive sites including:
-
The lactam group, which can undergo nucleophilic attacks
-
The pyridine nitrogen, which can act as a base or nucleophile
-
The aromatic ring, which can participate in substitution reactions
These reactive sites provide opportunities for derivatization and modification of the core structure to optimize properties for specific applications . The stability of the compound under various storage conditions is an important consideration for research applications, with recommendations for storage at 2-8°C to maintain integrity .
Synthesis and Preparation Methods
The synthesis of 1H-Pyrido[2,3-b] oxazin-2(3H)-one involves specialized organic chemistry techniques and represents an important area of research in heterocyclic chemistry.
| Consideration | Recommendation |
|---|---|
| Solution Preparation | Select appropriate solvents based on solubility; DMSO is commonly used |
| Storage of Stock Solutions | -20°C (use within 1 month); -80°C (use within 6 months) |
| Freeze-Thaw Stability | Avoid repeated freeze-thaw cycles by preparing aliquots |
| Heating Instructions | To increase solubility, heat to 37°C with ultrasonic bath treatment |
| Shipping Conditions | Shipped with blue ice or at room temperature depending on quantity |
These handling guidelines ensure the stability and integrity of the compound during research applications . Proper storage and handling are essential for maintaining the compound's chemical integrity and biological activity in experimental settings.
Biological Activities and Research Applications
1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives have demonstrated various biological activities that make them promising candidates for pharmaceutical research and development.
Anticancer Properties
Research has indicated that derivatives of 1H-Pyrido[2,3-b] oxazin-2(3H)-one exhibit potential anticancer activities through various mechanisms:
-
Inhibition of cell proliferation in cancer cell lines
-
Induction of apoptosis through specific signaling pathways
-
Interference with cancer cell survival mechanisms
For example, some derivatives have shown activity against hepatocellular carcinoma (HCC) cell lines through inhibition of the NF-κB signaling pathway . The structure-activity relationships of these compounds provide valuable insights for the development of more potent and selective anticancer agents.
Other Research Applications
Beyond anticancer applications, 1H-Pyrido[2,3-b] oxazin-2(3H)-one serves several important functions in scientific research:
-
As a building block for the synthesis of more complex heterocyclic compounds
-
In the development of fluorescent materials for organic light-emitting diodes (OLEDs)
-
As a scaffold for the design of compounds with diverse biological activities
These applications highlight the versatility of this heterocyclic system and its importance in both fundamental and applied research . The compound's unique structural features make it a valuable starting point for the development of diverse chemical libraries for drug discovery and materials science.
Structure-Activity Relationships of Derivatives
The study of structure-activity relationships (SAR) of 1H-Pyrido[2,3-b] oxazin-2(3H)-one derivatives provides insights into the influence of structural modifications on biological activity and physicochemical properties.
Brominated Derivatives
Brominated derivatives of the parent compound represent important structural variants with modified properties:
Analytical Methods for Characterization
The identification and characterization of 1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives rely on various analytical techniques that provide information about their structure, purity, and properties.
Spectroscopic Methods
Several spectroscopic methods are employed in the characterization of 1H-Pyrido[2,3-b] oxazin-2(3H)-one:
| Method | Information Provided |
|---|---|
| ¹H NMR Spectroscopy | Proton environments and molecular structure |
| ¹³C NMR Spectroscopy | Carbon environments and substitution patterns |
| Mass Spectrometry | Molecular weight and fragmentation patterns |
| IR Spectroscopy | Functional group identification (e.g., lactam C=O stretching) |
| UV-Visible Spectroscopy | Electronic transitions and chromophore characteristics |
These spectroscopic techniques provide complementary information that, when combined, allows for comprehensive structural characterization . For instance, NMR spectroscopy can confirm the position of substituents (such as bromine in brominated derivatives), while mass spectrometry provides precise molecular weight determination.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
These methods allow for the separation and quantification of the target compound and potential impurities, ensuring the quality of materials used in research and development . Purity assessment is particularly important for compounds intended for biological testing, where impurities could confound experimental results.
Comparison with Related Heterocyclic Systems
Understanding 1H-Pyrido[2,3-b] oxazin-2(3H)-one in the context of related heterocyclic systems provides insights into its unique properties and potential applications.
Related Heterocyclic Compounds
Several related heterocyclic systems share structural similarities with 1H-Pyrido[2,3-b] oxazin-2(3H)-one:
These structural relationships influence the chemical reactivity, physical properties, and biological activities of these compounds . Comparing the properties and activities of these related systems provides valuable information for understanding the structure-property relationships of heterocyclic compounds.
Position in Heterocyclic Chemistry
1H-Pyrido[2,3-b] oxazin-2(3H)-one represents an important class of fused heterocycles with distinctive properties:
-
The fusion of pyridine and oxazine rings creates a rigid scaffold with defined spatial orientation
-
The lactam functional group provides a hydrogen bond donor/acceptor site
-
The aromatic character of the pyridine ring influences electronic properties
These features position this compound as a valuable scaffold in medicinal chemistry and heterocyclic chemistry research . The unique combination of structural elements contributes to its potential as a pharmacophore in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume